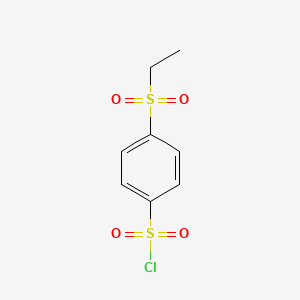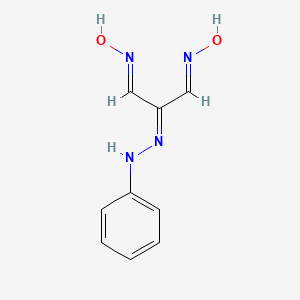
(1E,3E)-(phenylhydrazono)malonaldehyde dioxime
Übersicht
Beschreibung
“(1E,3E)-(phenylhydrazono)malonaldehyde dioxime” is a chemical compound with the molecular formula C9H10N4O2 . It is related to a class of compounds known as salen compounds and its derivatives, which are a class of very important N2O2 chelating ligands in inorganic chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxy-5-methyl-1,3-benzenedialdehyde with 2-[O-(1-ethyloxyamide)]oxime-2-naphthol in an ethanol solution . The mixed solution is heated under refluxing for 4 hours, then the solution is concentrated under reduced pressure and recrystallized from trichloromethane/ethanol .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Research has shown that oximes, including compounds similar to (1E,3E)-(phenylhydrazono)malonaldehyde dioxime, exhibit potential antioxidant properties. For example, 3-(phenylhydrazono) butan-2-one oxime demonstrated the ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro. This suggests its potential as an effective antioxidant compound (Puntel et al., 2008).
Reactivity with Singlet Oxygen
- A study on edaravone, a synthetic antioxidant, showed that its reaction with singlet oxygen leads to the formation of 2-oxo-3-(phenylhydrazono)-butanoic acid. This reaction suggests that edaravone and potentially similar compounds like (1E,3E)-(phenylhydrazono)malonaldehyde dioxime could be beneficial in treating conditions related to reactive oxygen species, including inflammation (Amekura et al., 2022).
Chemical Synthesis and Reactivity
- In chemical synthesis, compounds like 2-(Arylhydrazono)aldehydes, closely related to (1E,3E)-(phenylhydrazono)malonaldehyde dioxime, are used in the synthesis of various pyrazoles and arylazolopyrimidines. This highlights the versatility of such compounds in synthetic organic chemistry (Makhseed et al., 2007).
Enzymatic Synthesis
- Malonaldehyde, a related compound, has been synthesized enzymatically from 1,3-propanediol by alcohol dehydrogenase. This method could potentially be applied to synthesize (1E,3E)-(phenylhydrazono)malonaldehyde dioxime, offering an efficient and environmentally friendly approach (Summerfield & Tappel, 1978).
Novel Multicomponent Reactions
- A study demonstrated the use of the 2-phenylhydrazono derivative in a novel multicomponent reaction under high pressure to generate pyridazino[5,4,3-de][1,6]naphthyridine derivatives. This indicates the potential of (1E,3E)-(phenylhydrazono)malonaldehyde dioxime in advanced organic synthesis and material science (Moustafa et al., 2016).
Eigenschaften
IUPAC Name |
(NE)-N-[(3E)-3-hydroxyimino-2-(phenylhydrazinylidene)propylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-10-6-9(7-11-15)13-12-8-4-2-1-3-5-8/h1-7,12,14-15H/b10-6+,11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLXEPRJNSLUNP-JMQWPVDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NO)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C(/C=N/O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,3E)-(phenylhydrazono)malonaldehyde dioxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



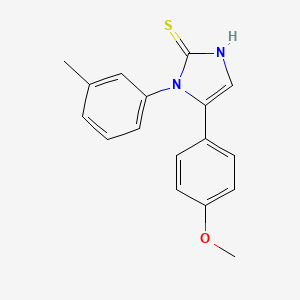
![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)
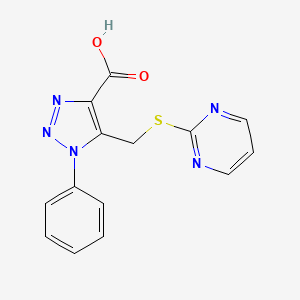
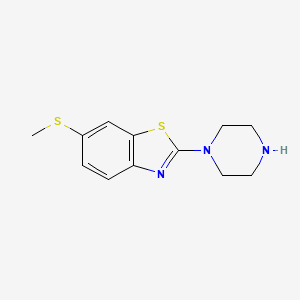
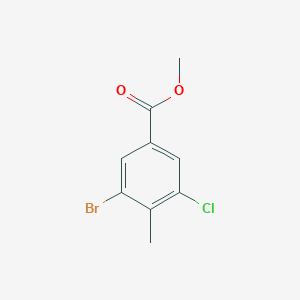
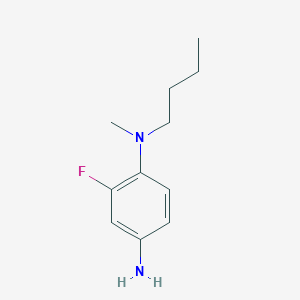
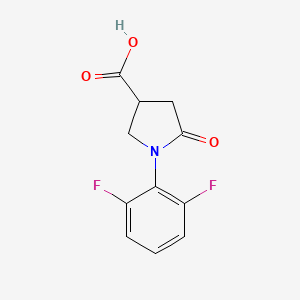
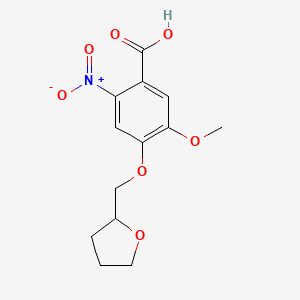
![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)
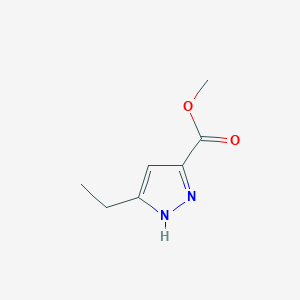
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)
